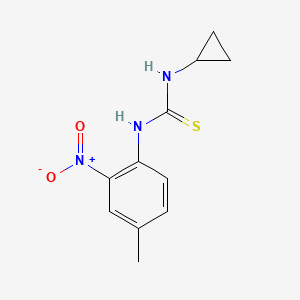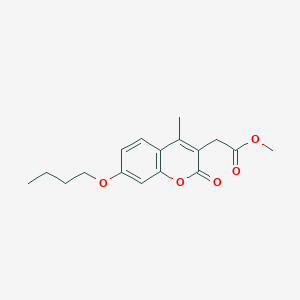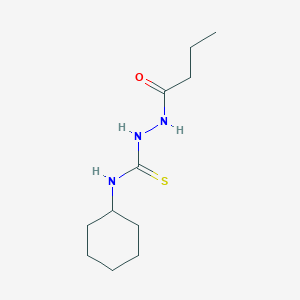
N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea
Descripción general
Descripción
N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea, also known as CMNTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known to exhibit a wide range of biological activities. CMNTU has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea involves the inhibition of NO synthase, which is responsible for the production of NO in the body. NO is a signaling molecule that plays a key role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. By inhibiting NO synthase, N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea can alter the levels of NO in the body and thereby affect these processes.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea has a variety of biochemical and physiological effects that make it a promising candidate for further research. One of the most important effects of N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea is its ability to inhibit NO synthase, which can alter the levels of NO in the body and affect a variety of physiological processes. N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea has been found to inhibit the activity of various enzymes, including xanthine oxidase and myeloperoxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea in lab experiments is its ability to selectively inhibit NO synthase, which can be used to study the effects of NO on various physiological processes. However, N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea.
Direcciones Futuras
There are many future directions for research on N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea. One promising area of research involves the use of N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea as a tool for investigating the role of NO in various disease states, including cardiovascular disease, neurodegenerative diseases, and cancer. Another area of research involves the development of new analogs of N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea that may have improved solubility and selectivity for NO synthase. Overall, N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea is a promising compound that has the potential to contribute to our understanding of the role of NO in biological systems.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea as a tool for investigating the role of nitric oxide (NO) in biological systems. N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to inhibit the activity of NO synthase, an enzyme that is responsible for the production of NO in the body. By inhibiting NO synthase, N-cyclopropyl-N'-(4-methyl-2-nitrophenyl)thiourea can be used to study the effects of NO on various physiological processes.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-2-5-9(10(6-7)14(15)16)13-11(17)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLWTIFNRGGDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(4-methyl-2-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-(4-chlorophenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4735321.png)



![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4735347.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4735359.png)
![2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)

![methyl (3-(4-methoxyphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4735374.png)
![N-[3-(1-azepanyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4735380.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4735392.png)
![2,4,6-trimethyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4735399.png)
![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)